molecular formula C11H10N2O3 B13244036 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13244036
M. Wt: 218.21 g/mol
InChI Key: FHHLFPCVKFAVAU-UHFFFAOYSA-N
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Description

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a phenyl group and an acetic acid moiety. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3O3C_{12}H_{11}N_{3}O_{3} with a molecular weight of approximately 233.24 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the condensation of phenyl hydrazine with appropriate acetic acid derivatives under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)
4hStaphylococcus aureus5.44
4nE. coli5.68

These results indicate moderate to high antibacterial efficacy, particularly against Gram-positive bacteria .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. Certain derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

CompoundFungal StrainZone of Inhibition (mm)
4aCandida albicans4.3
4bAspergillus niger3.0

These findings suggest that modifications in the pyrazole structure can enhance antifungal activity .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

CompoundIC50 (µg/mL)COX Inhibition (%)
Compound A71.1190
Compound B44.8185

These results indicate that certain derivatives possess strong anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives. In vitro assays have shown that compounds based on the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)25
A549 (Lung Cancer)30

These results underscore the importance of exploring pyrazole-based compounds for potential cancer therapies .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-8-7-12-13(11(8)16)9-4-2-1-3-5-9/h1-5,7,12H,6H2,(H,14,15)

InChI Key

FHHLFPCVKFAVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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